

"Prostaglandin D1 alcohol chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Prostaglandin D1 alcohol

Cat. No.: B15573019

Get Quote

Prostaglandin D1 Alcohol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, and current understanding of Prostaglandin D1 (PGD1) alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the prostaglandin family of lipid compounds.

Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analogue of Prostaglandin D1 (PGD1).[1][2][3] [4] Structurally, it is characterized by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2][3][4] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.[1][2][4] PGD1 itself is recognized for its biological activity, notably as an inhibitor of ADP-induced platelet aggregation in humans.[1][2] [4] In contrast, there are currently no known reports on the biological activity of PGD1 alcohol. [1][2][4]

Chemical Structure and Properties

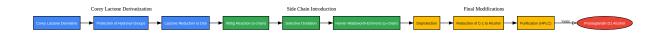
The chemical identity and physical properties of **Prostaglandin D1 alcohol** are well-defined. It is a crystalline solid with a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.5 g/mol .[2][5][6]

Chemical Identifiers

Identifier	Value
CAS Number	1176470-37-3[2][5]
Synonyms	PGD1 Alcohol, 1,9 α ,15S-trihydroxy-prost-13E-en-11-one[1][2][5]
Molecular Formula	C20H36O4[2][5][6]
Molecular Weight	340.5 g/mol [2][3]
InChI	InChl=1S/C20H36O4/c1-2-3-7-10-16(22)12-13- 18-17(19(23)15-20(18)24)11-8-5-4-6-9-14- 21/h12-13,16-19,21-23H,2-11,14- 15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1[2]
SMILES	CCCCC(O)/C=C/[C@H]1C(=O)CC(O)C1CCC CCCCO[2]

Physical and Chemical Properties

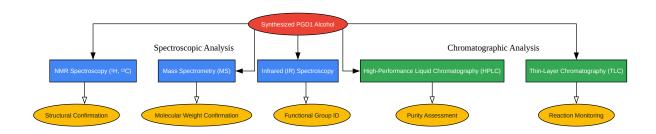
Property	Value
Physical Form	Crystalline solid[2][6]
Purity	≥99%[2][6]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): ~75 μg/ml[2]
Storage	Recommended storage at -20°C[6]


Synthesis and Experimental Protocols

As a synthetic analogue, the generation of **Prostaglandin D1 alcohol** involves chemical synthesis. While specific, detailed protocols for its synthesis are not readily available in the public domain, a general workflow can be inferred from established methods for prostaglandin synthesis.

General Synthetic Strategy

The synthesis of prostaglandin analogues often involves multi-step processes. A plausible synthetic route for PGD1 alcohol would likely start from a suitable precursor and employ key reactions to introduce the desired functional groups and stereochemistry. The Corey lactone, a common intermediate in prostaglandin synthesis, could potentially be adapted for the synthesis of PGD1 alcohol.



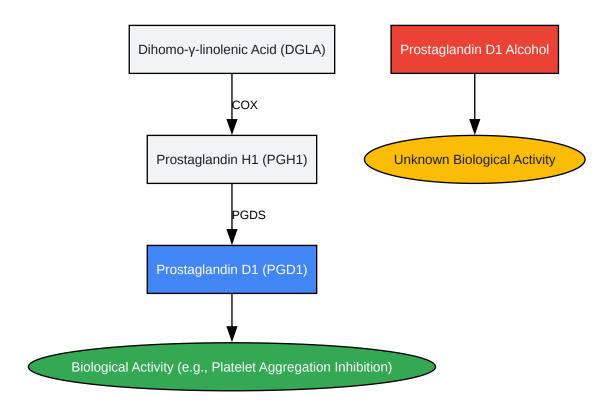
Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of **Prostaglandin D1 alcohol**.

Characterization and Analysis

Following synthesis, characterization would be essential to confirm the structure and purity of **Prostaglandin D1 alcohol**.

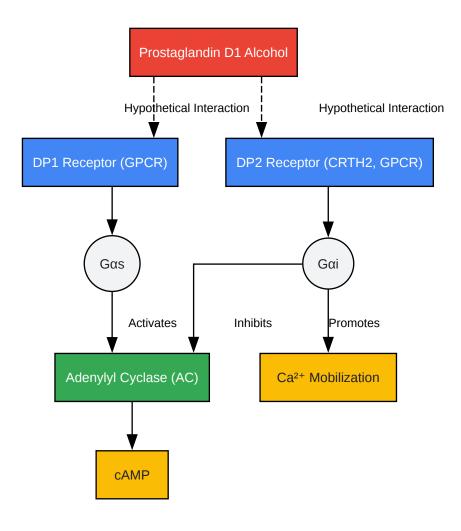
Click to download full resolution via product page


Caption: A standard workflow for the characterization of synthesized **Prostaglandin D1** alcohol.

Biological Context and Signaling Pathways

As previously stated, there is no published data on the biological activity of **Prostaglandin D1 alcohol**. However, understanding the signaling pathways of its parent compound, PGD1, can provide a valuable framework for future research. PGD1 is known to interact with prostaglandin receptors, which are G-protein coupled receptors (GPCRs).

The theoretical precursor to PGD1 is dihomo-y-linolenic acid (DGLA). The conversion of DGLA to PGD1 would involve the cyclooxygenase (COX) enzyme to form PGH1, followed by the action of a prostaglandin D synthase (PGDS).



Click to download full resolution via product page

Caption: Biosynthetic pathway of PGD1 and the current status of PGD1 alcohol.

Should **Prostaglandin D1 alcohol** be investigated for biological activity, a primary focus would be its interaction with prostaglandin receptors, such as the DP1 and DP2 (CRTH2) receptors, which are the known receptors for PGD2.

Click to download full resolution via product page

Caption: Hypothetical signaling pathways for **Prostaglandin D1 alcohol**.

Future Directions

The lack of biological data for **Prostaglandin D1 alcohol** presents a clear opportunity for future research. Key areas of investigation could include:

- Receptor Binding Assays: To determine if PGD1 alcohol interacts with known prostaglandin receptors.
- Functional Assays: To assess its effects on cellular processes such as platelet aggregation, smooth muscle contraction, and immune cell function.
- In Vivo Studies: To investigate its pharmacokinetic profile and potential physiological effects in animal models.

Conclusion

Prostaglandin D1 alcohol is a well-characterized synthetic analogue of PGD1. While its chemical and physical properties are defined, its biological role remains unexplored. This technical guide provides a comprehensive summary of the current knowledge and outlines a framework for future investigations into the potential biological significance of this compound. The information presented here serves as a valuable resource for researchers interested in the expanding field of prostaglandin research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Prostaglandin D1 Alcohol Biochemicals CAT N°: 12002 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin D1 Alcohol|1176470-37-3|安捷凯 [anjiechem.com]
- 5. scbt.com [scbt.com]
- 6. biocompare.com [biocompare.com]
- To cite this document: BenchChem. ["Prostaglandin D1 alcohol chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573019#prostaglandin-d1-alcohol-chemicalproperties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com